butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate
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Overview
Description
Butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiourea and various aldehydes or ketones.
Attachment of the Benzoate Group: The benzoate moiety is introduced through esterification reactions, often using butanol and a suitable acid catalyst.
Final Coupling: The final step involves coupling the pyrimido[2,1-b][1,3]thiazine core with the benzoate ester under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzoate moiety.
Scientific Research Applications
Chemistry
In chemistry, butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The pyrimido[2,1-b][1,3]thiazine core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate: This compound is unique due to its specific substitution pattern and the presence of the butyl ester group.
4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoic acid: Similar structure but lacks the butyl ester group, which can affect its solubility and reactivity.
Methyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of a butyl ester, leading to different physical and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific ester substitution, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Properties
Molecular Formula |
C19H23N3O4S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
butyl 4-[(4-oxo-3,6,7,8-tetrahydro-2H-pyrimido[2,1-b][1,3]thiazine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H23N3O4S/c1-2-3-11-26-18(25)13-5-7-14(8-6-13)21-17(24)15-12-16(23)22-10-4-9-20-19(22)27-15/h5-8,15H,2-4,9-12H2,1H3,(H,21,24) |
InChI Key |
UEIVHNHCDRVWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N3CCCN=C3S2 |
Origin of Product |
United States |
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